molecular formula C13H12N2O2S B13640910 N'-(benzenesulfonyl)benzenecarboximidamide

N'-(benzenesulfonyl)benzenecarboximidamide

Cat. No.: B13640910
M. Wt: 260.31 g/mol
InChI Key: LPXRFQYPABSWTF-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)benzenecarboximidamide is an organic compound that belongs to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a benzene ring attached to a sulfonyl group

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N'-(benzenesulfonyl)benzenecarboximidamide

InChI

InChI=1S/C13H12N2O2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15)

InChI Key

LPXRFQYPABSWTF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)benzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with benzenecarboximidamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of N’-(benzenesulfonyl)benzenecarboximidamide may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which N’-(benzenesulfonyl)benzenecarboximidamide exerts its effects involves the inhibition of specific enzymes. For example, its derivatives have been shown to inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)benzenecarboximidamide is unique due to the presence of both the benzenesulfonyl and benzenecarboximidamide groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

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